

Paxalisib dosing schedule optimization combination therapy

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Compound Focus: Paxalisib

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Paxalisib Dosing in Combination Therapies

Cancer Type	Combination Therapy	Paxalisib Dosing Schedule	Trial Phase / Context
Diffuse Midline Glioma (DMG) [1] [2]	ONC201	Specific dose not stated; administered as an oral pill. [2]	Phase II/III (NCT05009992) [1] [2]
Triple-Negative Breast Cancer (TNBC) [3] [4]	Pembrolizumab + Chemotherapy	15 mg or 30 mg , once daily in 21-day cycles. [3]	Phase Ib (ACTRN12624001340527) [3]
Primary CNS Lymphoma (PCNSL) [5]	Monotherapy	Initial: 60 mg daily . Optimized: 15 mg twice daily or 30 mg once daily. [5]	Phase II (NCT04906096); dose reduced for tolerability [5]
Glioblastoma [6]	Monotherapy (vs. Standard of Care)	60 mg , taken once daily. [6]	Phase II/III (GBM AGILE, NCT03970447) [6]

Key Experimental Protocols & Rationale

Understanding the scientific rationale behind these combinations is crucial for troubleshooting experimental outcomes.

- **ONC201 + Paxalisib for DMG/DIPG:** The combination rationale is based on overcoming metabolic adaptation. ONC201 disrupts mitochondrial function and triggers an integrated stress response. Research indicates that in response to this stress, cancer cells can activate the PI3K/Akt signaling pathway as a survival mechanism. The addition of **paxalisib**, a brain-penetrant PI3K/Akt inhibitor, blocks this escape route, creating a synergistic anti-tumor effect. [1] The clinical trial involves taking both drugs orally, with **paxalisib** administered continuously during the combination phase. [2]
- **Paxalisib + Immunotherapy/Chemotherapy for TNBC:** The combination with pembrolizumab (an anti-PD-1 immunotherapy) and chemotherapy is designed to target multiple resistance pathways simultaneously. **Paxalisib** inhibits the PI3K/mTOR pathway, which is frequently dysregulated in TNBC and drives proliferation and immune evasion. Pred clinical data suggests **paxalisib** can reverse immunosuppression in the tumor microenvironment and disrupt the formation of circulating tumor cell (CTC) clusters, which are key to metastatic spread. This enhances the efficacy of the checkpoint inhibitor. [4] The dosing in the phase Ib trial tests two dose levels (15 mg and 30 mg daily) to find the optimal balance between efficacy and safety. [3]

Troubleshooting and Dose Optimization

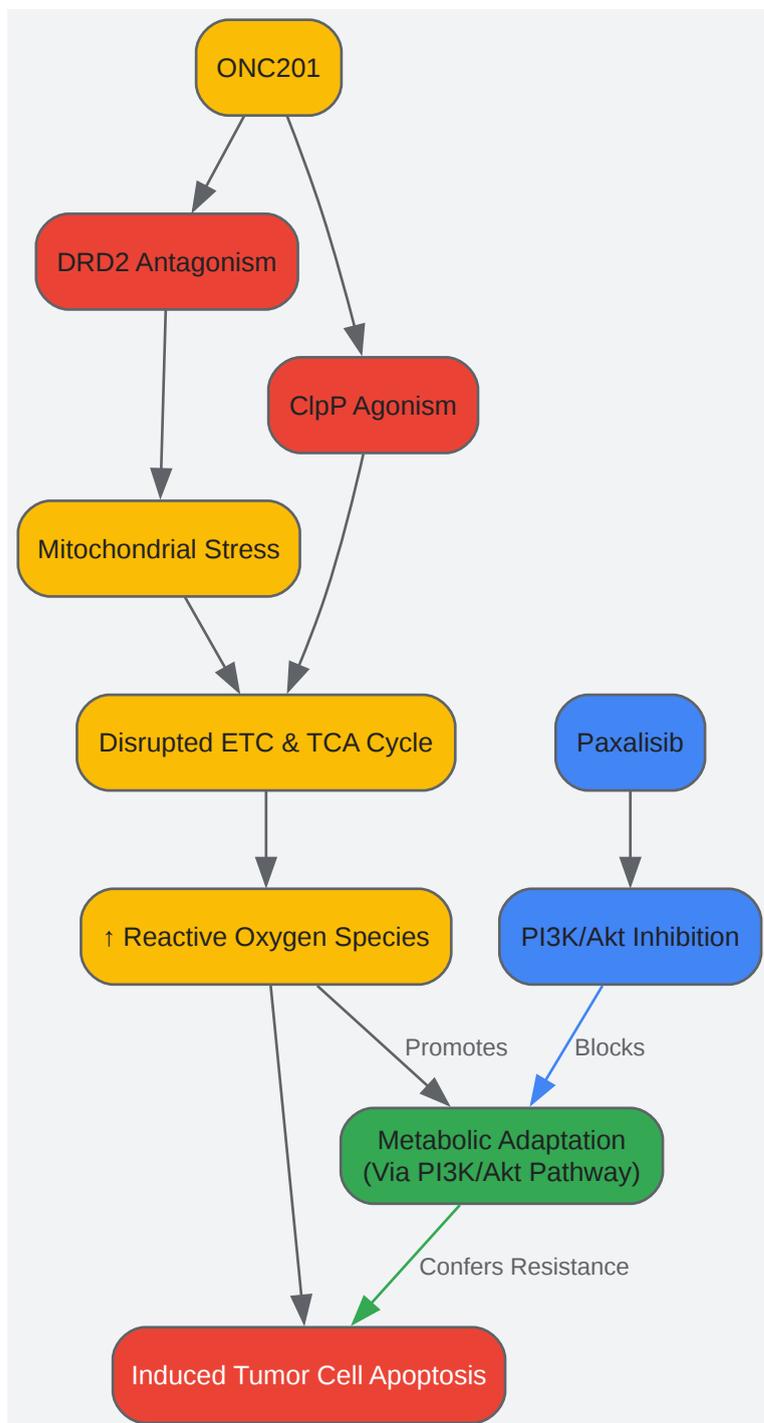
Dose optimization is a critical part of clinical development, as seen with **paxalisib**.

- **Managing Toxicity:** In the Phase II trial for Primary CNS Lymphoma, the initial 60 mg daily dose led to treatment-related adverse events requiring dose reductions and early study termination for some patients. The protocol was successfully optimized by **reducing the dose to 15 mg twice daily or 30 mg once daily** to improve tolerability and the durability of clinical benefit. [5] This highlights the importance of monitoring for toxicities like hyperglycemia, oral mucositis, and skin rash, which are commonly associated with **paxalisib**. [6] [7]

- **Biomarker-Driven Efficacy:** The efficacy of **paxalisib** can be influenced by the tumor's genetic makeup. For instance, in glioblastoma, a clinically meaningful overall survival benefit was observed specifically in patients with newly diagnosed **unmethylated MGMT promoter status**. [6] Furthermore, preclinical models of DIPG suggest that tumors with **PIK3CA mutations** may be more sensitive to ONC201, making the addition of **paxalisib** more rational. [1] Incorporating genetic biomarker analysis into your experimental design can help explain variable responses.

Paxalisib Mechanism and Pathway Context

The following diagram illustrates the core mechanism of action of **paxalisib** and its role in the ONC201 combination therapy for DMG, which is central to understanding its therapeutic effect.



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